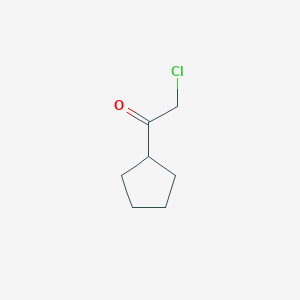

2-Chloro-1-cyclopentylethanone

Übersicht

Beschreibung

2-Chloro-1-cyclopentylethanone is an organic compound with the molecular formula C7H11ClO . It has an average mass of 146.615 Da and a mono-isotopic mass of 146.049850 Da .

Molecular Structure Analysis

The InChI code for 2-Chloro-1-cyclopentylethanone is 1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 . This indicates that the molecule consists of a cyclopentyl group (C5H9) attached to a chloro-ethanone group (ClC2H2O).Wissenschaftliche Forschungsanwendungen

Microwave-Promoted Hetero-Diels-Alder Reactions

Research has demonstrated that inter- and intramolecular hetero-Diels-Alder reactions can be efficiently performed under microwave irradiation, showcasing the utility of "2-Chloro-1-cyclopentylethanone" in facilitating rapid chemical synthesis processes. This method offers significant rate enhancement compared to traditional thermal heating, highlighting its potential in organic synthesis and chemical engineering (Van der Eycken et al., 2002).

Proton-driven Self-assembled Systems

The compound has been implicated in studies focusing on the self-assembly of cyclam-cored dendrimers and their interactions with cyanide metal complexes. This research is vital for understanding the fundamental chemistry of host-guest systems and could have implications for the development of new materials and sensors (Bergamini et al., 2004).

Environmental Microbiology and Bioremediation

In the context of environmental science, "2-Chloro-1-cyclopentylethanone" has been studied for its role in microbial dehalorespiration processes. Research indicates that certain bacteria can selectively and metabolically convert chlorinated compounds into dechlorinated end products, suggesting potential applications in bioremediation and pollution cleanup (De Wildeman et al., 2003).

Molecular Interactions and Physical Chemistry

Studies on binary mixtures of cyclopentanone with various chloroalkanes, including investigations into their densities and excess molar volumes, shed light on molecular interactions and structural effects at the molecular level. This research can inform the design of chemical processes and the development of new solvents or materials (Ciocirlan et al., 2010).

Magnetic Refrigeration and CO2 Conversion

Investigations into Ln18 cluster organic frameworks demonstrate applications in magnetic refrigeration and the catalytic conversion of CO2 to epoxides under mild conditions. This research highlights the potential of "2-Chloro-1-cyclopentylethanone" related compounds in addressing critical environmental challenges and advancing sustainable technologies (Song et al., 2018).

Advanced Oxidation Processes

Research on the photocatalytic degradation of hazardous pollutants like 1,2-dichloroethane using novel photocatalysts indicates potential applications in water treatment and environmental remediation. This underscores the importance of "2-Chloro-1-cyclopentylethanone" in developing more efficient and environmentally friendly cleanup technologies (Mohsenzadeh et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-1-cyclopentylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWWOXZNCTARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499381 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-cyclopentylethanone | |

CAS RN |

932-28-5 | |

| Record name | 2-Chloro-1-cyclopentylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

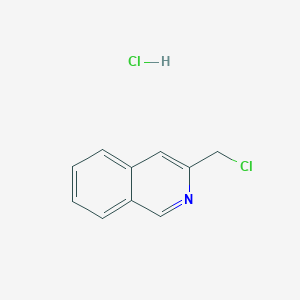

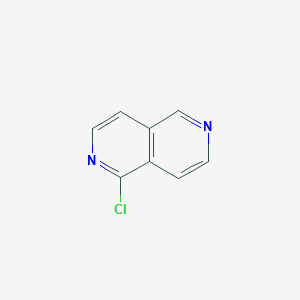

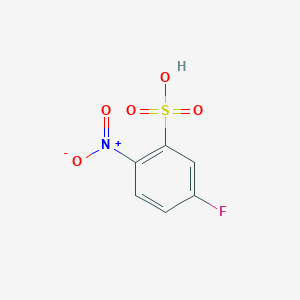

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)

![O-[2-(Morpholin-4-yl)ethyl]hydroxylamine](/img/structure/B1601286.png)